

Potential for Human Exposure to Disulfoton: A Technical Guide

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Compound of Interest

Compound Name: Disulfoton

Cat. No.: B1670778

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Abstract

Disulfoton is an organophosphate insecticide that has seen widespread agricultural use. Despite its production and use being significantly curtailed in many regions, including its cancellation in the United States in 2009, the potential for human exposure persists through various pathways.^{[1][2]} This technical guide provides an in-depth analysis of the routes of human exposure to **Disulfoton**, its toxicokinetics, and the molecular mechanisms underlying its toxicity. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways to facilitate a deeper understanding of the risks associated with **Disulfoton** exposure.

Introduction

Disulfoton, an organothiophosphate, functions as a systemic insecticide and acaricide.^{[3][4]} Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in both insects and mammals.^{[3][5]} Historically, its primary applications were in agriculture to protect a variety of crops.^[3] Human exposure has occurred through occupational handling, environmental contact with contaminated soil and water, and ingestion of food residues. Although regulatory actions have reduced its prevalence, understanding the potential for exposure and the toxicological profile of

Disulfoton remains crucial for public health and for the development of potential therapeutic interventions for organophosphate poisoning.

Routes of Human Exposure

Human exposure to **Disulfoton** can occur through three primary routes: inhalation, dermal contact, and ingestion.

- **Inhalation:** Occupational exposure has been a significant route, particularly for agricultural workers and individuals involved in the manufacturing and formulation of **Disulfoton**-containing products.[6][7] Inhalation of airborne particles or vapors during application or in proximity to treated fields can lead to systemic absorption. Older studies estimated inhalation exposure for workers using ground machines at 0.33 mg/8-hour day.[6] While ambient air concentrations are generally low, atmospheric transport over long distances has been observed.[6][8]
- **Dermal Contact:** Direct skin contact with **Disulfoton**, either in its concentrated form or as residues on treated plants or contaminated soil, represents another major exposure pathway. [9] **Disulfoton** can be absorbed through the skin, leading to systemic toxicity. The National Institute for Occupational Safety and Health (NIOSH) recommends an exposure limit to the skin of 0.1 mg/m³ for a 10-hour workday.[6][10]
- **Ingestion:** Ingestion can occur through the consumption of contaminated food or water. **Disulfoton** can be taken up by plants from the soil and translocated to various parts of the plant, potentially leaving residues in food crops.[6] While monitoring programs have shown a decrease in detectable residues in recent years, the potential for exposure through imported foods or from contaminated water sources remains a consideration.[6] Accidental or intentional ingestion of **Disulfoton** products can lead to severe poisoning.[11][12] Children may be at a higher risk of ingestion exposure if they play in contaminated soils.[2][6]

Toxicokinetics and Metabolism

Disulfoton is readily absorbed into the body following exposure by all routes. Once absorbed, it is distributed throughout the body and undergoes metabolic activation and detoxification.

Absorption, Distribution, and Excretion

Following oral ingestion, **Disulfoton** is extensively absorbed from the gastrointestinal tract.[13] [14] It is then distributed to various tissues, with the highest concentrations typically found in the liver.[13] **Disulfoton** and its metabolites are primarily excreted in the urine.[3][14] Studies in rats have shown that a significant portion of an administered dose is excreted within 24-48 hours.[14]

Metabolism

The toxicity of **Disulfoton** is largely due to its metabolic products. The metabolism of **Disulfoton** proceeds through several key pathways, primarily occurring in the liver. These pathways involve oxidation of the thioether sulfur to form sulfoxides and sulfones, and oxidative desulfuration of the thiono sulfur to produce the more potent oxygen analog (oxon) metabolites. [5][7][13][14] These oxidative metabolites are more potent inhibitors of acetylcholinesterase than the parent compound. Hydrolysis of the phosphate ester bonds is a detoxification pathway, leading to the formation of dialkyl phosphates which are then excreted.[14]

Mechanism of Toxicity: Acetylcholinesterase Inhibition

The primary mechanism of **Disulfoton** toxicity is the inhibition of acetylcholinesterase (AChE). [5] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, **Disulfoton** causes an accumulation of ACh, leading to overstimulation of cholinergic receptors (both muscarinic and nicotinic) throughout the nervous system.[5] This results in a state of cholinergic crisis, characterized by a range of symptoms affecting the central and peripheral nervous systems, as well as autonomic functions.

Health Effects of Disulfoton Exposure

Exposure to **Disulfoton** can lead to a variety of health effects, ranging from mild to life-threatening, depending on the dose and duration of exposure.

- **Acute Effects:** Acute exposure to high levels of **Disulfoton** can cause a rapid onset of symptoms characteristic of cholinergic crisis. These include nausea, vomiting, abdominal cramps, diarrhea, excessive salivation and sweating, blurred vision, muscle fasciculations, weakness, and in severe cases, respiratory failure, seizures, and death.[1][9]

- **Chronic Effects:** Long-term exposure to lower levels of **Disulfoton**, as might be experienced in an occupational setting, can lead to chronic neurological effects. These may include impaired memory, difficulty concentrating, and mood disturbances.[6]
- **Developmental and Reproductive Effects:** Some animal studies have suggested that **Disulfoton** may have developmental and reproductive effects, although the evidence in humans is limited.[6]

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the toxicity of **Disulfoton**.

Table 1: Acute Toxicity of **Disulfoton**

Species	Route	LD50 (mg/kg)	Reference
Rat (male)	Oral	6.2 - 12.5	[6][9]
Rat (female)	Oral	1.9 - 2.5	[6][9]
Rat (male)	Dermal	15.9	[6]
Rat (female)	Dermal	3.6	[6]
Mouse (male)	Oral	5.8 - 19.3	[9]
Mouse (female)	Oral	2.7 - 8.2	[9]

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for **Disulfoton**

Species	Duration	Endpoint	NOAEL	LOAEL	Reference
Rat	Acute (Oral)	Developmental Effects	1.5 mg/kg/day	-	[10]
Rat	Intermediate (Oral)	Fetal Brain AChE Inhibition	-	0.5 mg/kg/day	[10]
Rat	Chronic (Oral)	Brain AChE Inhibition	0.009 mg/kg/day	0.06 mg/kg/day	[13]
Dog	Chronic (Oral)	Cornea Cholinesterase Depression	-	0.015 mg/kg/day	[15]

Table 3: Occupational Exposure Limits and Guidelines

Organization	Guideline	Value
NIOSH	Recommended Exposure Limit (REL) - Skin	0.1 mg/m ³ (10-hour TWA)
ACGIH	Threshold Limit Value (TLV)	0.1 mg/m ³
Storm et al. (2000)	Suggested Occupational Exposure Limit (OEL)	0.01 mg/m ³

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of **Disulfoton** exposure and toxicity.

Acute Oral Neurotoxicity Study in Rats (Based on Sheets, 1993a)

This protocol outlines the general procedures for an acute oral neurotoxicity screening study in rats, designed to assess the potential of a substance like **Disulfoton** to cause neurotoxic effects after a single dose.

- Test Animals: Young adult rats (e.g., Sprague-Dawley), with equal numbers of males and females.
- Housing and Acclimation: Animals are housed in standard laboratory conditions with a controlled light-dark cycle, temperature, and humidity. They are acclimated for at least 5 days before the study begins.
- Dose Administration: **Disulfoton** is administered by oral gavage. A control group receives the vehicle only. At least three dose levels are used, selected to produce a range of effects from no observable effect to clear toxicity.
- Observations:
 - Mortality and Clinical Signs: Animals are observed for mortality and clinical signs of toxicity at regular intervals after dosing (e.g., 1, 2, 4, and 6 hours) and then daily for 14 days. Signs of cholinergic intoxication such as muscle fasciculations, tremors, ataxia, salivation, and diarrhea are recorded.[\[10\]](#)[\[16\]](#)
 - Functional Observational Battery (FOB): A detailed set of observations is conducted at the time of peak effect to assess sensory and motor function, autonomic function, and overall behavior.
 - Motor Activity: Spontaneous motor activity is measured using an automated device.
- Neuropathology: At the end of the observation period, a subset of animals from each group is euthanized, and tissues from the central and peripheral nervous systems are collected, processed, and examined microscopically for any treatment-related lesions.
- Cholinesterase Activity: Blood and brain tissue samples can be collected to measure acetylcholinesterase activity.

Acetylcholinesterase (AChE) Activity Assay in Brain Tissue (Ellman Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition by compounds like **Disulfoton**.

- Principle: The assay is based on the reaction of acetylthiocholine (ATC) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
- Reagents:
 - Phosphate buffer (e.g., 0.1 M, pH 8.0)
 - Acetylthiocholine iodide (ATC) solution
 - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
 - Tissue homogenizing buffer
- Procedure:
 - Tissue Preparation: Brain tissue is dissected and homogenized in cold buffer. The homogenate is then centrifuged to obtain a supernatant containing the enzyme.^[17]
 - Assay Reaction: In a microplate well, the tissue supernatant is mixed with DTNB solution.
 - The reaction is initiated by adding the ATC substrate.
 - The absorbance at 412 nm is measured kinetically over a set period of time using a microplate reader.
 - Inhibition Assay: To measure the inhibitory effect of **Disulfoton**, the tissue supernatant is pre-incubated with various concentrations of **Disulfoton** before adding the substrate. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control without the inhibitor.
- Data Analysis: AChE activity is typically expressed as units per milligram of protein. For inhibition studies, the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined.

Analysis of Disulfoton and its Metabolites in Human Urine (GC-MS Method)

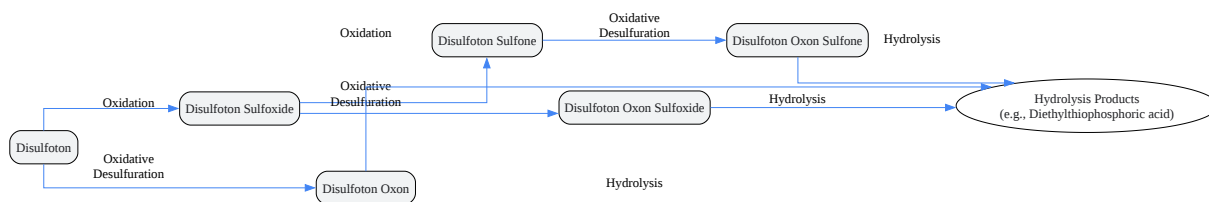
This protocol provides a general workflow for the determination of **Disulfoton** and its metabolites in urine using gas chromatography-mass spectrometry (GC-MS).

- **Sample Collection and Storage:** Urine samples are collected in appropriate containers and stored frozen until analysis.
- **Sample Preparation:**
 - **Enzymatic Hydrolysis:** To measure total (free and conjugated) metabolites, urine samples are often treated with an enzyme (e.g., β -glucuronidase/sulfatase) to cleave any conjugates.
 - **Extraction:** The metabolites are extracted from the urine using a suitable technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
 - **Derivatization:** The extracted metabolites are often derivatized to increase their volatility and improve their chromatographic properties for GC analysis.
- **GC-MS Analysis:**
 - **Gas Chromatography (GC):** The derivatized extract is injected into a gas chromatograph, where the different compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
 - **Mass Spectrometry (MS):** As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
- **Quality Control:** Quality control samples, including blanks, spiked samples, and certified reference materials, are analyzed alongside the unknown samples to ensure the accuracy and reliability of the results.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to **Disulfoton** exposure.

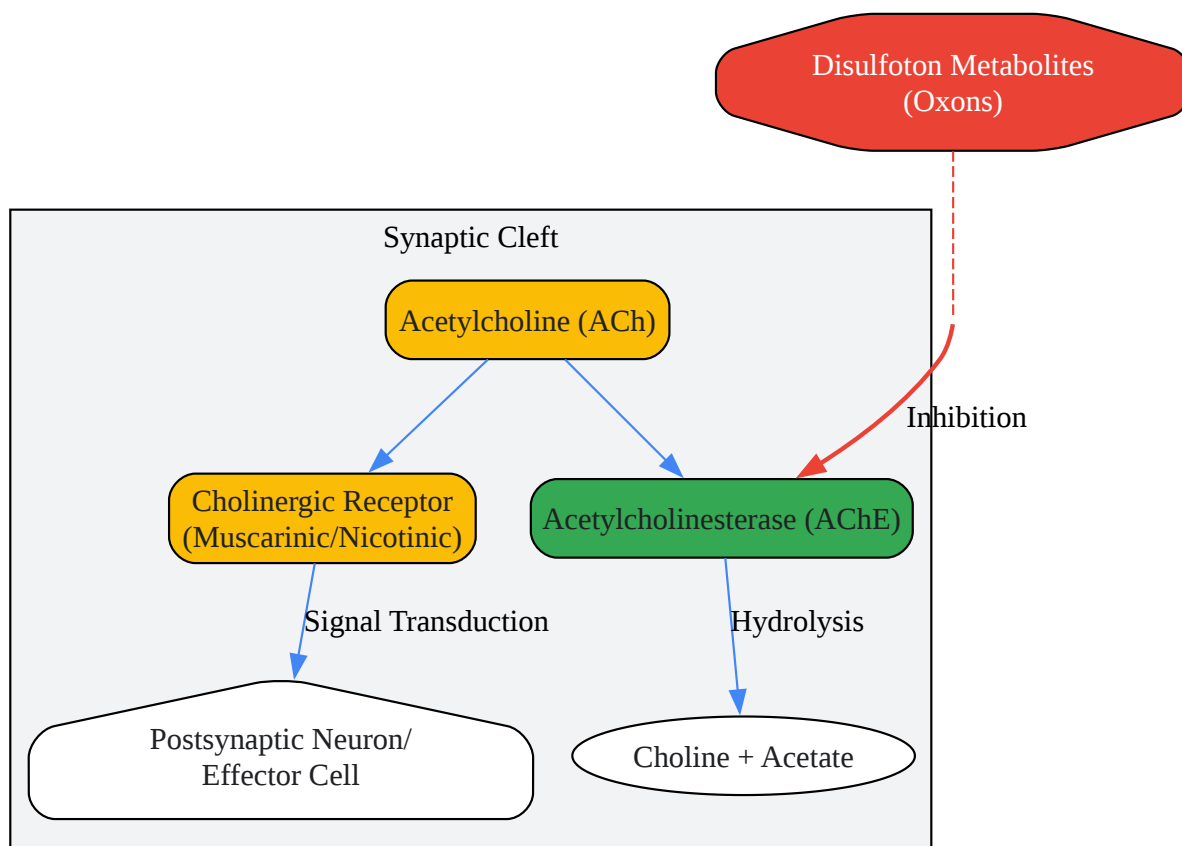
Metabolic Pathway of Disulfoton

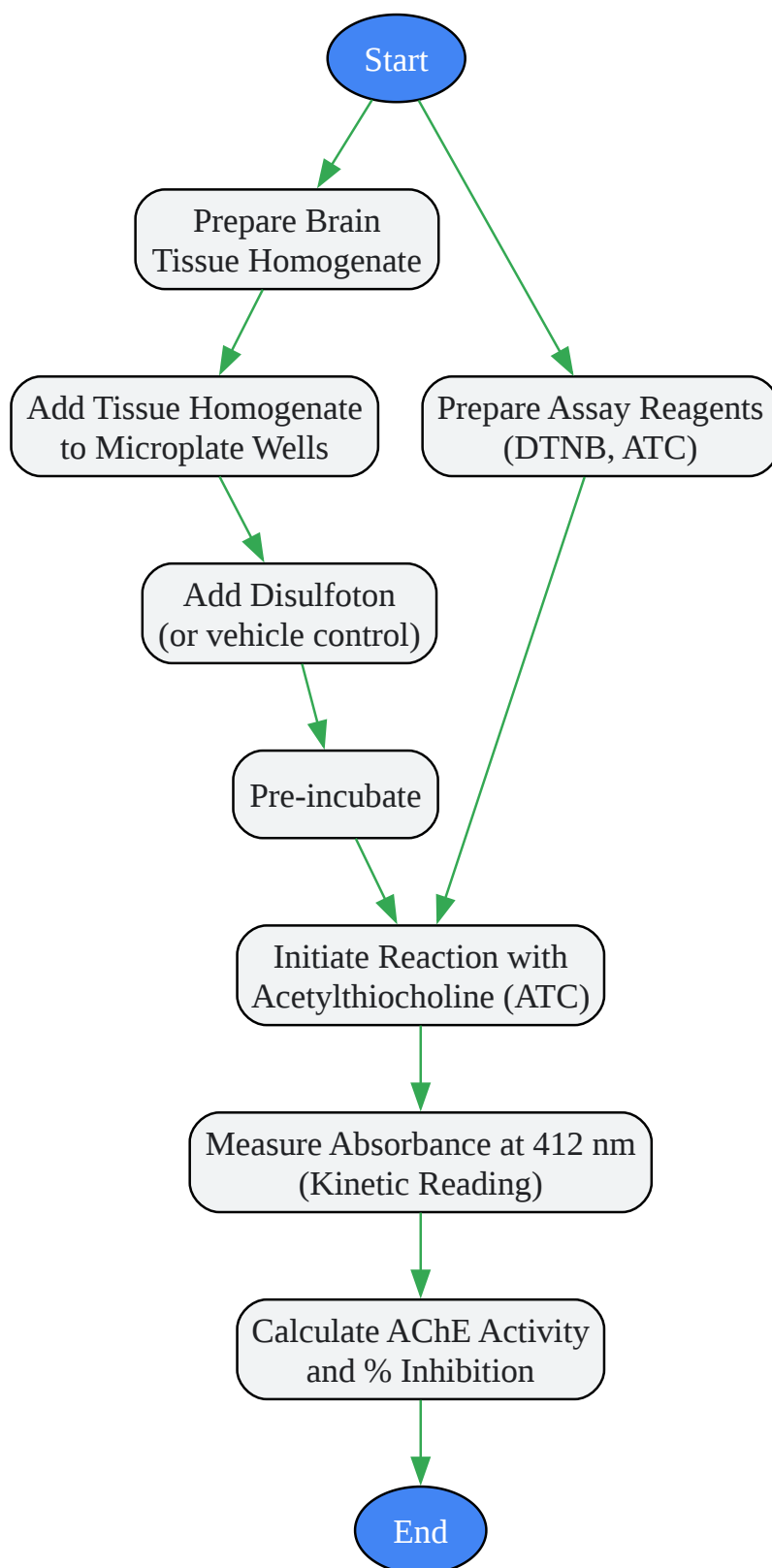


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Caption: Metabolic activation of **Disulfoton** to its more potent oxon analogs.

Acetylcholine Signaling Pathway and Inhibition by Disulfoton





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